molecular formula C9H10N2O4 B5962039 N'-(2,4-dihydroxybenzylidene)-2-hydroxyacetohydrazide

N'-(2,4-dihydroxybenzylidene)-2-hydroxyacetohydrazide

Cat. No.: B5962039
M. Wt: 210.19 g/mol
InChI Key: CCYZPJLCXAHPKA-ONNFQVAWSA-N
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Description

N’-(2,4-dihydroxybenzylidene)-2-hydroxyacetohydrazide: is a chemical compound known for its diverse applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of hydroxyl groups and a hydrazide moiety, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N’-(2,4-dihydroxybenzylidene)-2-hydroxyacetohydrazide typically involves the condensation reaction between 2,4-dihydroxybenzaldehyde and 2-hydroxyacetohydrazide. This reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to around 80°C for several hours to ensure complete condensation, resulting in the formation of the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with careful control of reaction conditions to maximize yield and purity. The product is then purified through recrystallization or other suitable purification techniques.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N’-(2,4-dihydroxybenzylidene)-2-hydroxyacetohydrazide can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of quinones.

    Reduction: The compound can be reduced to form corresponding hydrazine derivatives.

    Substitution: The hydroxyl groups can participate in substitution reactions, where they are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like acyl chlorides or alkyl halides can be used for substitution reactions.

Major Products Formed:

    Oxidation: Formation of quinones.

    Reduction: Formation of hydrazine derivatives.

    Substitution: Formation of acylated or alkylated derivatives.

Scientific Research Applications

Chemistry: N’-(2,4-dihydroxybenzylidene)-2-hydroxyacetohydrazide is used as a ligand in coordination chemistry to form metal complexes.

Biology: In biological research, this compound has been investigated for its potential as an antioxidant and antimicrobial agent. Its ability to scavenge free radicals and inhibit microbial growth makes it a promising candidate for developing new therapeutic agents .

Medicine: The compound has shown potential in medicinal chemistry for its anti-inflammatory and anticancer properties. It has been studied for its ability to inhibit specific enzymes and pathways involved in inflammation and cancer progression .

Industry: In the industrial sector, N’-(2,4-dihydroxybenzylidene)-2-hydroxyacetohydrazide is used in the synthesis of advanced materials, including polymers and coatings, due to its unique chemical properties and reactivity .

Mechanism of Action

The mechanism of action of N’-(2,4-dihydroxybenzylidene)-2-hydroxyacetohydrazide involves its interaction with specific molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to donate hydrogen atoms from the hydroxyl groups, neutralizing free radicals. In antimicrobial applications, the compound disrupts microbial cell membranes and inhibits essential enzymes, leading to cell death .

Comparison with Similar Compounds

  • N’-(2,4-dihydroxybenzylidene)-4-ethoxybenzohydrazide
  • N’-(2,4-dihydroxybenzylidene)-2-hydroxybenzohydrazide
  • N’-(2,4-dihydroxybenzylidene)hexadecanohydrazide

Comparison: N’-(2,4-dihydroxybenzylidene)-2-hydroxyacetohydrazide is unique due to its specific structural features, such as the presence of both hydroxyl and hydrazide groups. This combination enhances its reactivity and makes it suitable for a wide range of applications. Compared to similar compounds, it exhibits superior antioxidant and antimicrobial properties, making it a valuable compound in scientific research and industrial applications .

Properties

IUPAC Name

N-[(E)-(2,4-dihydroxyphenyl)methylideneamino]-2-hydroxyacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O4/c12-5-9(15)11-10-4-6-1-2-7(13)3-8(6)14/h1-4,12-14H,5H2,(H,11,15)/b10-4+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCYZPJLCXAHPKA-ONNFQVAWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1O)O)C=NNC(=O)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1O)O)/C=N/NC(=O)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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